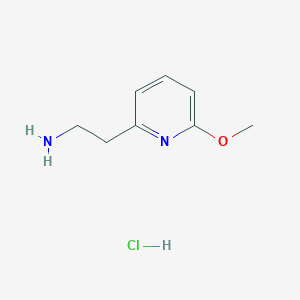

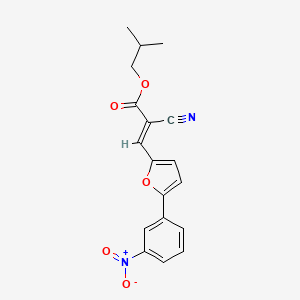

![molecular formula C18H22N2O3S2 B2465505 4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 900009-73-6](/img/structure/B2465505.png)

4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and tested as DNA gyrase inhibitors . The synthesis of these compounds often involves computer-aided structure-based optimization .Molecular Structure Analysis

The molecular structure of this compound seems to be complex, with multiple functional groups. It includes a tetrahydrobenzo[d]thiazole ring, which is a common structure in many bioactive compounds .Aplicaciones Científicas De Investigación

Dual Kinase Inhibitor

This compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, inhibiting both kinases simultaneously can prevent PTEN deactivation more efficiently .

Cancer Treatment

The compound plays a significant role in cancer treatment . The DNA damage response (DDR) is a DNA damage surveillance and repair mechanism that can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy, commonly used treatment modalities in cancer . This compound can enhance the toxicity of DNA damaging chemotherapy to many cancer cells in multiple preclinical studies, while healthy tissue with functional ATM can tolerate ATR inhibition .

Anticancer Agent

A quantitative structure-activity relationship (QSAR) study is performed on this compound as an anticancer agent . The study focuses on the structural analogs of the lead and their potential anticancer properties .

Inhibitor of ATR Kinase

This compound is the first ATR inhibitor to enter clinical studies . ATR (Ataxia Telangiectasia Mutated and Rad3-Related) kinase works together with ATM as apical proteins in the DDR to maintain genome stability and cell survival in the face of potentially lethal forms of DNA damage .

Inhibitor of CK2 and GSK3β Kinases

The compound has shown the highest dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . Our results suggest that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Genome Stability

The compound plays a crucial role in maintaining genome stability . It helps in maintaining cell survival in the face of potentially lethal forms of DNA damage .

Mecanismo De Acción

Target of Action

The compound’s primary targets are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . GyrB is a bacterial enzyme involved in DNA replication, while CK2 and GSK3β are kinases that play key roles in cell signaling pathways.

Mode of Action

The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from carrying out their normal functions . The specific molecular interactions that stabilize these complexes have been studied using combined theoretical techniques .

Biochemical Pathways

Inhibition of GyrB disrupts DNA replication in bacteria, leading to cell death . On the other hand, inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . This can lead to decreased cell proliferation and potentially anti-cancer effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. Inhibition of GyrB can lead to bacterial cell death, making the compound potentially useful as an antibiotic . Inhibition of CK2 and GSK3β can prevent the deactivation of PTEN, potentially leading to anti-cancer effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNLFMQCABKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2465424.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)

![N-(2-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2465432.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)

![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)